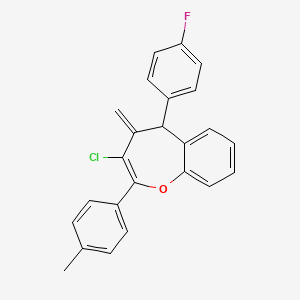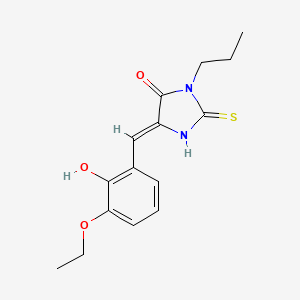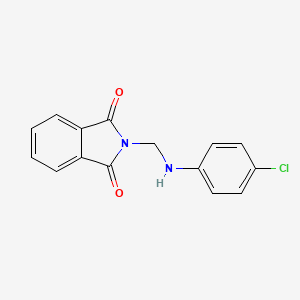![molecular formula C19H17N3O4S B11597615 4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11597615.png)
4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It contains a thiazine ring, a benzene ring, and a carboxylic acid group. The compound’s structure is characterized by the presence of a carbonyl group and an imino group.
- Its systematic name reflects its substituents and functional groups, emphasizing the thiazine core and the benzoic acid moiety.
4-({[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid: is a complex organic compound with the molecular formula .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
Reaction Conditions: Specific conditions may vary, but common reagents include thionyl chloride, amines, and carboxylic acids.
Industrial Production: While I don’t have specific industrial methods, research laboratories typically prepare it through multi-step organic synthesis.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they often involve modifications of the thiazine or benzoic acid portions.
Applications De Recherche Scientifique
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Potential pharmaceutical applications, such as anti-inflammatory or antimicrobial properties.
Industry: Possible use as a building block for other compounds.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: Its thiazine-benzoic acid hybrid structure sets it apart.
Similar Compounds: Other thiazine derivatives or benzoic acid derivatives may share some features.
Remember that this compound’s applications and mechanisms are still areas of ongoing research, and scientists continue to explore its potential
Propriétés
Formule moléculaire |
C19H17N3O4S |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
4-[(3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H17N3O4S/c1-22-16(23)11-15(27-19(22)21-13-5-3-2-4-6-13)17(24)20-14-9-7-12(8-10-14)18(25)26/h2-10,15H,11H2,1H3,(H,20,24)(H,25,26) |
Clé InChI |
RBJQAOLZBCTZTG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597538.png)
![methyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597549.png)

![benzyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597561.png)

![4-[2-amino-3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11597589.png)
![(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597595.png)
![3-{5-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11597596.png)
![(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597601.png)


![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11597625.png)
![6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11597626.png)

